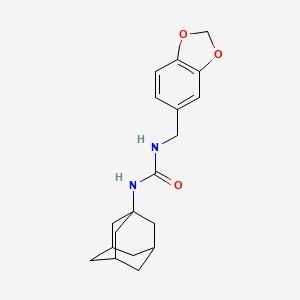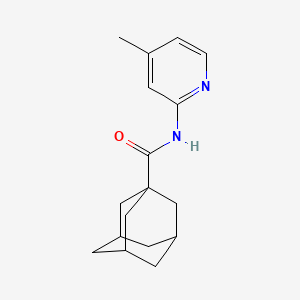![molecular formula C15H23N3O2S B4995254 N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)
N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, commonly known as MPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTU is a thiourea derivative that has been studied for its biochemical and physiological effects, mechanism of action, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of MPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPTU has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in cell signaling and regulation. MPTU has also been shown to inhibit the activity of thioredoxin reductase, which plays a role in oxidative stress and inflammation.
Biochemical and Physiological Effects:
MPTU has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. MPTU has been shown to reduce oxidative stress and inflammation by inhibiting the activity of various enzymes and signaling pathways. MPTU has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTU has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. MPTU is also relatively easy to synthesize and can be purified by recrystallization. However, MPTU also has some limitations, including its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on MPTU. One area of research could focus on the development of MPTU analogs with improved potency and selectivity. Another area of research could focus on the use of MPTU in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MPTU and its potential applications in various fields.
Métodos De Síntesis
The synthesis of MPTU involves the reaction of 2-methoxyaniline with 3-chloropropylmorpholine and thiourea in the presence of a base. The reaction results in the formation of MPTU as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
MPTU has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, MPTU has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, MPTU has been studied for its ability to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, MPTU has been shown to improve endothelial function and reduce oxidative stress.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-19-14-6-3-2-5-13(14)17-15(21)16-7-4-8-18-9-11-20-12-10-18/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUCOOYHJVIWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]piperidine](/img/structure/B4995188.png)

![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)

![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)

![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)

![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4995270.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4995282.png)